molecular formula C25H27ClN4O B14955774 1-(6-chloro-3-pyridazinyl)-N-(3,3-diphenylpropyl)-4-piperidinecarboxamide

1-(6-chloro-3-pyridazinyl)-N-(3,3-diphenylpropyl)-4-piperidinecarboxamide

Cat. No.: B14955774
M. Wt: 435.0 g/mol
InChI Key: WMCBUJPKPFUUHL-UHFFFAOYSA-N
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Description

1-(6-chloro-3-pyridazinyl)-N-(3,3-diphenylpropyl)-4-piperidinecarboxamide is a synthetic organic compound that belongs to the class of piperidinecarboxamides. This compound is characterized by the presence of a pyridazine ring substituted with a chlorine atom and a piperidine ring attached to a diphenylpropyl group. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloro-3-pyridazinyl)-N-(3,3-diphenylpropyl)-4-piperidinecarboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the pyridazine and piperidine moieties using reagents such as coupling agents (e.g., EDC, DCC) under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloro-3-pyridazinyl)-N-(3,3-diphenylpropyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorine-substituted pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-chloro-3-pyridazinyl)-N-(3,3-diphenylpropyl)-4-piperidinecarboxamide would depend on its specific biological targets. Generally, compounds of this nature may interact with receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(6-chloro-3-pyridazinyl)-N-(3,3-diphenylpropyl)-4-piperidinecarboxamide: can be compared with other piperidinecarboxamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H27ClN4O

Molecular Weight

435.0 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide

InChI

InChI=1S/C25H27ClN4O/c26-23-11-12-24(29-28-23)30-17-14-21(15-18-30)25(31)27-16-13-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,21-22H,13-18H2,(H,27,31)

InChI Key

WMCBUJPKPFUUHL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NN=C(C=C4)Cl

Origin of Product

United States

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